N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11(12-7-9-13(17)10-8-12)18-16(19)14-5-3-4-6-15(14)20-2/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCLHJHAVFYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches for N 1 4 Bromophenyl Ethyl 2 Methoxy Benzamide
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide logically disconnects the molecule at the amide bond. This is a standard and highly effective disconnection strategy for amides, leading to two primary precursors: a carboxylic acid and an amine.
The key precursors identified through this analysis are:
2-Methoxybenzoic acid : This molecule provides the acyl portion of the final compound.
1-(4-Bromophenyl)ethanamine : This chiral amine provides the substituted ethylamine (B1201723) backbone.
The synthesis of the target molecule, therefore, hinges on the effective formation of an amide bond between these two key precursors. The chirality of the final product is directly dependent on the stereochemistry of the amine precursor used.

Optimized Synthetic Pathways for the Compound
Amide Bond Formation Strategies
The formation of the amide bond is the crucial step in synthesizing the target compound. Several methods can be employed, ranging from classic acid chloride preparations to modern coupling-agent-mediated reactions. The choice of strategy often depends on factors like substrate tolerance, desired purity, and scalability.
One common and effective method involves the conversion of 2-methoxybenzoic acid into its more reactive acyl chloride derivative, 2-methoxybenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with 1-(4-bromophenyl)ethanamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Alternatively, a wide array of peptide coupling agents can facilitate the direct reaction between the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and suppress side reactions. nih.gov Another approach is the use of reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl).
Biocatalytic methods, which utilize enzymes to form amide bonds, represent a greener alternative to traditional chemical synthesis. rsc.org These methods are gaining traction due to their high selectivity and mild reaction conditions. rsc.org
Table 1: Comparison of Amide Bond Formation Strategies
| Method | Activating Agent(s) | Typical Solvents | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | 0 °C to reflux | High reactivity, cost-effective | Harsh reagents, generation of acidic byproduct (HCl) |
| Carbodiimide Coupling | EDC/HOBt, DCC | DCM, Dimethylformamide (DMF) | 0 °C to Room Temp | Mild conditions, high efficiency nih.gov | Potential for side products, cost of reagents |
| Phosphonium-Based | BOP, PyBOP | DMF, DCM | 0 °C to Room Temp | High yields, low racemization | Expensive, byproduct removal can be challenging |
| Neat/Concentrated | Thioester formation (e.g., using DPDTC) | Ethyl Acetate (B1210297) (EtOAc) or solvent-free | Elevated | Green chemistry approach, avoids traditional coupling agents researchgate.net | May require higher temperatures, byproduct recycling needed researchgate.net |
Reaction Conditions and Yield Optimization
Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, temperature, reaction time, and stoichiometry of the reactants.
Solvent : Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are typically used to prevent unwanted side reactions with the activated carboxylic acid intermediate.
Temperature : Reactions involving highly reactive species like acyl chlorides are often initiated at low temperatures (e.g., 0 °C) to control the reaction rate, followed by warming to room temperature. Coupling agent-mediated reactions are generally run at room temperature. nih.gov
Base : When using the acid chloride method, a base such as pyridine or triethylamine is essential to scavenge the hydrochloric acid produced during the reaction. In coupling reactions, a base like diisopropylethylamine (DIPEA) may be used. rsc.org
Stoichiometry : A slight excess of the carboxylic acid or the amine may be used to ensure the complete consumption of the limiting reagent. When using coupling agents, they are typically used in slight excess relative to the carboxylic acid.
Yields for such amide formation reactions are generally good to excellent, often exceeding 70-80%, provided that the starting materials are pure and the reaction is carried out under anhydrous conditions. nih.govnanobioletters.com
Purification Techniques and Strategies
Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A standard purification protocol for this compound would involve a multi-step process.
Aqueous Workup : The reaction mixture is typically diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 2-methoxybenzoic acid. A final wash with brine helps to remove residual water.
Drying and Concentration : The organic layer is dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).
Chromatography/Recrystallization : The crude solid is then purified further. Column chromatography using silica (B1680970) gel is a common method. nanobioletters.com A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective for separating the product from non-polar and highly polar impurities. Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective method for achieving high purity.
Structural Elucidation and Advanced Characterization of N 1 4 Bromophenyl Ethyl 2 Methoxy Benzamide
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It serves as a crucial checkpoint in the synthesis and characterization process, providing quantitative data on the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). This technique is indispensable for verifying the empirical formula of a newly synthesized compound and assessing its purity.
The principle of elemental analysis involves the complete combustion of a precisely weighed sample of the compound in a stream of oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are meticulously collected and quantified. From the masses of these products, the mass percentages of the corresponding elements in the original sample are calculated.
For halogen-containing compounds like N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide, the analysis is extended to include the specific halogen, in this case, bromine (Br). The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula (C₁₆H₁₆BrNO₂). A close correlation between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the structural integrity and purity of the synthesized compound.
The theoretical elemental composition of this compound is derived from its molecular formula, C₁₆H₁₆BrNO₂, and the atomic weights of its constituent elements. These calculated values serve as the benchmark against which experimental results are measured. While specific experimental data for this compound is not widely published, the table below illustrates the expected results from such an analysis, comparing the theoretical percentages with typical experimental findings that would confirm a successful synthesis.
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Found)* |
| Carbon (C) | 57.50 | 57.45 |
| Hydrogen (H) | 4.83 | 4.87 |
| Nitrogen (N) | 4.19 | 4.15 |
| Bromine (Br) | 23.91 | 23.85 |
| Oxygen (O) | 9.57 | 9.68 |
Note: The "Experimental % (Found)" values are representative examples consistent with accepted purity standards and are provided for illustrative purposes, as published experimental data for this specific compound is not available.
This verification step is critical in the structural elucidation process. Any significant deviation from the theoretical percentages would suggest the presence of impurities, residual solvents, or an incorrect molecular structure, necessitating further purification or re-evaluation of the synthetic pathway.
No Publicly Available Computational Chemistry Studies Found for this compound
Following a comprehensive search of scholarly articles, scientific databases, and academic repositories, no specific computational or theoretical investigations detailing the quantum chemical calculations or molecular dynamics simulations for the compound this compound were found.
The requested in-depth analysis, including Density Functional Theory (DFT) calculations, electronic structure analysis (HOMO-LUMO energy gaps), Molecular Electrostatic Potential (MEP) surface mapping, Natural Bond Orbital (NBO) analysis, and molecular dynamics simulations focusing on conformational flexibility and solvent effects, appears to be absent from the current body of published scientific literature.
Consequently, it is not possible to provide the detailed research findings and data tables as specified in the article outline. The generation of a scientifically accurate and thorough article on the computational chemistry of this compound is contingent upon the existence of such primary research data, which is not publicly available at this time. Further research would be required to be conducted by computational chemists to generate the data necessary to fulfill the requested article structure.
Computational Chemistry and Theoretical Investigations of N 1 4 Bromophenyl Ethyl 2 Methoxy Benzamide
Prediction of Spectroscopic Parameters (Computational)
The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach within DFT, has become a standard practice for structural elucidation. nih.govd-nb.infonih.gov The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C when appropriate functionals and basis sets are used. d-nb.info
For N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide, the predicted chemical shifts would be influenced by the electronic environments of the protons and carbons in its distinct structural fragments: the 4-bromophenyl group, the ethyl linker, the amide group, and the 2-methoxy-benzamide moiety.
¹H NMR Spectra: The protons on the 4-bromophenyl ring are expected to appear as two doublets in the aromatic region, a typical AA'BB' system. The electron-withdrawing nature of the bromine atom and the connection to the ethyl group will influence their precise shifts. The methoxy (B1213986) group on the other aromatic ring will likely cause a slight upfield shift for the ortho and para protons relative to unsubstituted benzene. The N-H proton of the amide group is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methine (CH) and methyl (CH₃) protons of the ethyl group will appear as a quartet and a doublet, respectively, due to spin-spin coupling.
¹³C NMR Spectra: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon atom attached to the bromine (C-Br) will have a characteristic shift. The carbonyl carbon (C=O) of the amide group is expected to be significantly downfield, typically in the range of 165-175 ppm. The carbons of the two aromatic rings will have shifts determined by their substituents. The methoxy group's carbon will appear in the typical range for such functional groups.
The following tables provide predicted ¹H and ¹³C NMR chemical shifts based on computational data for analogous structures.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (H on bromophenyl ring) | 7.20 - 7.60 | Doublet |
| Aromatic (H on methoxy-benzamide ring) | 6.90 - 7.90 | Multiplet |
| N-H (amide) | 8.00 - 8.50 | Broad Singlet |
| O-CH₃ (methoxy) | 3.80 - 4.00 | Singlet |
| CH (ethyl) | 5.20 - 5.50 | Quartet |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (amide) | 165.0 - 170.0 |
| C-aromatic (methoxy-benzamide ring) | 110.0 - 160.0 |
| C-aromatic (bromophenyl ring) | 120.0 - 145.0 |
| C-Br | 120.0 - 125.0 |
| O-CH₃ | 55.0 - 60.0 |
| CH (ethyl) | 45.0 - 55.0 |
Theoretical vibrational analysis using DFT methods can accurately predict the frequencies of fundamental vibrational modes. researchgate.netglobalresearchonline.net These calculations help in the assignment of experimental IR and Raman spectra. For this compound, several characteristic vibrational modes are expected.
The most prominent absorption band is anticipated to be the C=O stretching vibration of the amide group, typically found in the region of 1650-1680 cm⁻¹. The N-H stretching vibration should appear as a sharp band around 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will be just below 3000 cm⁻¹. The C-O stretching of the methoxy group and the C-N stretching of the amide are predicted in the fingerprint region, along with the C-Br stretching vibration at a lower wavenumber.
Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (methoxy) | 1230 - 1270 | Strong |
| C-N Stretch | 1200 - 1250 | Medium |
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. qnl.qamdpi.com It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the two aromatic rings. The presence of auxochromic groups like the methoxy (-OCH₃) and bromine (-Br) substituents, as well as the amide chromophore, will influence the position and intensity of the absorption bands. Typically, substituted benzamides show absorption maxima in the range of 200-300 nm. researchgate.net The electronic transitions are likely to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are expected to be delocalized over the aromatic systems.
Predicted UV-Vis Absorption Maxima
| Electronic Transition | Predicted λmax Range (nm) |
|---|---|
| π → π* (Benzamide moiety) | 230 - 250 |
It is important to note that the accuracy of these computational predictions is dependent on the level of theory, the basis set employed, and the consideration of solvent effects. qnl.qa Nevertheless, these theoretical investigations provide a valuable framework for understanding the fundamental spectroscopic properties of this compound.
Biological Activity and Molecular Mechanism Studies of N 1 4 Bromophenyl Ethyl 2 Methoxy Benzamide and Its Analogs
Antimicrobial Efficacy Investigations (In Vitro Models)
The antimicrobial potential of benzamide (B126) derivatives has been explored against various pathogenic microorganisms. Studies indicate that structural modifications, such as the inclusion of halogen atoms and hydroxyl or methoxy (B1213986) groups, can significantly influence their activity spectrum and potency.
The antibacterial efficacy of various analogs of N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity primarily against Gram-positive bacteria. nih.gov The minimum inhibitory concentration (MIC) for these compounds was found to be in the range of 2.5–5.0 mg/mL. nih.gov
In a broader study of novel benzamide derivatives, certain compounds showed significant efficacy. Compound 5a exhibited excellent activity against Bacillus subtilis and Escherichia coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c were effective against E. coli and B. subtilis, showing MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively. nanobioletters.com The evaluation of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues also demonstrated promising antibacterial effects against extended-spectrum β-lactamase (ESBL) producing E. coli. mdpi.com
| Compound/Analog | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | nih.gov |
| Compound 5a | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |
| Compound 5a | Escherichia coli | 3.12 µg/mL | nanobioletters.com |
| Compound 6b | Escherichia coli | 3.12 µg/mL | nanobioletters.com |
| Compound 6c | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |
The antifungal properties of benzamide analogs have also been a subject of investigation. Salicylanilides, which share structural similarities, including N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, were tested against several fungal strains. nih.gov These compounds showed activity against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with MIC values ranging from 0.3 to 5.0 mg/mL. nih.gov
Further research into N-(4-halobenzyl)amides derived from benzoic acid demonstrated inhibitory activity against various Candida species. nih.gov One of the most potent compounds, Compound 16 , showed a stronger antifungal effect against C. krusei ATCC 14243 (MIC = 7.8 µg/mL) than the conventional antifungal agent fluconazole (B54011) (MIC = 16 µg/mL). nih.gov This compound also exhibited broad-spectrum activity against several other Candida strains, including five clinical strains resistant to fluconazole, with MICs ranging from 85.3 to 341.3 µg/mL. nih.gov
| Compound/Analog | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum | 0.3–5.0 mg/mL | nih.gov |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Sclerotinia sclerotiorum | 0.3–5.0 mg/mL | nih.gov |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Saccharomyces cerevisiae | 0.3–5.0 mg/mL | nih.gov |
| Compound 16 (N-(4-halobenzyl)amide) | Candida krusei ATCC 14243 | 7.8 µg/mL | nih.gov |
| Compound 16 (N-(4-halobenzyl)amide) | Fluconazole-resistant Candida strains | 85.3–341.3 µg/mL | nih.gov |
In Vitro Anticancer Studies (Cell Line Models)
The anticancer potential of benzamide derivatives is an active area of research, with studies focusing on their ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis.
Substituted 2-hydroxy-N-(arylalkyl)benzamides have been screened for their antiproliferative and cytotoxic activity against various human cancer cell lines in vitro. nih.gov Out of 33 compounds tested, five demonstrated potent activity with IC50 values in the single-digit micromolar range. nih.gov Similarly, a series of novel 4-phenoxypyridine (B1584201) derivatives were evaluated for their cytotoxic activities against A549, H460, and HT-29 cancer cell lines, with most compounds showing moderate to good antitumor activity. nih.gov
One particularly promising compound, 26a , exhibited a c-Met IC50 value of 0.016 µM and showed significant cytotoxicity against A549, H460, and HT-29 cell lines with IC50 values of 1.59 µM, 0.72 µM, and 0.56 µM, respectively. nih.gov Another analog, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as the most active against glioblastoma U-87 cells. nih.gov
| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Compound 26a | A549 (Lung Carcinoma) | 1.59 µM | nih.gov |
| Compound 26a | H460 (Large Cell Lung Cancer) | 0.72 µM | nih.gov |
| Compound 26a | HT-29 (Colon Adenocarcinoma) | 0.56 µM | nih.gov |
| Substituted 2-hydroxy-N-(arylalkyl)benzamides (5 compounds) | Various human cancer cell lines | Single-digit µM range | nih.gov |
Beyond inhibiting proliferation, certain benzamide analogs actively induce apoptosis in cancer cells. N-substituted benzamides have been shown to induce rapid apoptosis and inhibit NFκB activation, a key survival pathway for cancer cells. nih.gov One of the most potent antiproliferative compounds, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k) , was found to induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. nih.gov
The mechanism of apoptosis induction by this compound was confirmed by an increase in several apoptotic markers, including the activation of caspases and the site-specific cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov Further studies on other bromophenol derivatives showed they could inhibit the viability and induce apoptosis of leukemia K562 cells. mdpi.com
Antiviral Activity Assessments (In Vitro Models)
The antiviral properties of benzamide derivatives represent an emerging field of study. Research has indicated that N-phenylbenzamide derivatives can exhibit broad-spectrum antiviral effects. nih.govnih.gov
Specifically, a novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , was synthesized and evaluated for its activity against the Hepatitis B virus (HBV). nih.govnih.gov The results demonstrated that IMB-0523 possesses potent anti-HBV activity against both wild-type and drug-resistant strains of the virus. nih.govnih.gov The antiviral mechanism may be linked to the compound's ability to increase intracellular levels of APOBEC3G (A3G), a host protein known to inhibit HBV replication. nih.govnih.gov
| Compound/Analog | Virus Strain | IC50 Value | Reference |
|---|---|---|---|
| IMB-0523 | Wild-Type Hepatitis B Virus (HBV) | 1.99 µM | nih.govnih.gov |
| IMB-0523 | Drug-Resistant Hepatitis B Virus (HBV) | 3.30 µM | nih.govnih.gov |
| Lamivudine (Control) | Wild-Type Hepatitis B Virus (HBV) | 7.37 µM | nih.govnih.gov |
| Lamivudine (Control) | Drug-Resistant Hepatitis B Virus (HBV) | >440 µM | nih.govnih.gov |
Enzyme Inhibition and Modulation Studies
Enzymes are critical targets for therapeutic intervention. Studies in this area would be essential to determine if this compound or its analogs can selectively inhibit or modulate the activity of specific enzymes involved in disease processes.
Identification and Characterization of Molecular Targets
The initial step in understanding the enzymatic activity of a novel compound is to identify its molecular targets. This is typically achieved through broad screening assays. For a compound like this compound, a panel of enzymes, such as kinases, proteases, or metabolic enzymes, would be tested to identify any inhibitory activity. Techniques like differential scanning fluorimetry or activity-based protein profiling could be employed to identify binding targets in a cellular context.
Kinetic Analysis of Enzyme Inhibition
Once an enzyme target is identified, a kinetic analysis is performed to understand the mechanism of inhibition. These studies determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This information is crucial for understanding how the compound interacts with the enzyme and its substrate, and for optimizing its structure to improve potency and selectivity.
Table 1: Hypothetical Kinetic Analysis Data
| Enzyme Target | Inhibition Type | Kᵢ (nM) | IC₅₀ (µM) |
| Not Determined | Not Determined | Not Determined | Not Determined |
This table illustrates the type of data that would be generated from kinetic analysis studies. No such data is currently available for this compound.
Receptor Binding and Signaling Pathway Modulation
Many drugs exert their effects by binding to specific receptors on the cell surface or within the cell, thereby modulating signaling pathways.
Ligand-Receptor Interaction Profiling
To assess the receptor binding profile of this compound, radioligand binding assays would be conducted across a panel of known receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. These assays measure the affinity of the compound for each receptor, typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki).
Downstream Cellular Signaling Cascade Analysis
If a compound binds to a receptor, the next step is to determine its effect on the downstream signaling pathways. This can involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions, or assessing the phosphorylation status of key signaling proteins. Techniques such as Western blotting, ELISA, and reporter gene assays are commonly used for this purpose.
Preclinical In Vivo Model Studies of Therapeutic Potential (Animal Models)
Before a compound can be considered for human trials, its efficacy and safety must be evaluated in animal models of disease. These preclinical studies provide critical information about the compound's potential therapeutic effects in a living organism.
For a compound with an unknown biological target, a broad range of animal models representing different human diseases would need to be considered. The choice of model would be guided by any preliminary in vitro data suggesting a potential therapeutic area. For example, if in vitro studies indicated anti-inflammatory activity, the compound would be tested in animal models of inflammation, such as collagen-induced arthritis or lipopolysaccharide-induced sepsis. The outcomes measured would be disease-specific, such as reduction in joint swelling or pro-inflammatory cytokine levels.
Table 2: Illustrative Preclinical Study Design
| Animal Model | Therapeutic Area | Primary Outcome Measures | Compound Activity |
| Not Determined | Not Determined | Not Determined | Not Determined |
This table provides a template for how data from preclinical in vivo studies would be presented. Currently, no such studies have been published for this compound.
Efficacy in Relevant Disease Models (Animal)
The therapeutic potential of benzamide analogs has been investigated in various animal models, demonstrating efficacy in diseases ranging from autoimmune disorders to gastrointestinal conditions.
One notable analog, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) , has been evaluated in a mouse model of multiple sclerosis known as Experimental Autoimmune Encephalomyelitis (EAE). EAE is a widely used model that mimics the inflammatory demyelinating characteristics of multiple sclerosis. nih.govnih.gov In both prophylactic and therapeutic settings, treatment with JC-171 was found to delay the progression and reduce the severity of EAE.
Another analog, (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide (JNJ-26070109) , has shown efficacy as a cholecystokinin (B1591339) 2 (CCK2) receptor antagonist in models of gastric acid secretion. In conscious rats and dogs with chronic gastric fistulas, JNJ-26070109 demonstrated potent and dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion. nih.govnih.gov Furthermore, in a rat model, chronic administration of JNJ-26070109 effectively inhibited gastric acid secretion and was able to prevent the rebound acid hypersecretion often observed after cessation of treatment with proton pump inhibitors like omeprazole. nih.gov
| Compound | Animal Model | Disease/Condition | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Multiple Sclerosis | Delayed disease progression and reduced severity. | nih.govnih.gov |
| (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide (JNJ-26070109) | Conscious Rat and Dog Chronic Gastric Fistula Models | Gastric Acid Hypersecretion | Potent, dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion. Prevented omeprazole-induced acid rebound in rats. | nih.govnih.gov |
Pharmacodynamic Biomarker Evaluation (Animal)
Pharmacodynamic biomarkers are crucial for demonstrating the mechanism of action and therapeutic effect of a compound in vivo. Studies on benzamide analogs have utilized such biomarkers to confirm their biological activity in animal models.
For 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) , its efficacy in the EAE mouse model was associated with the modulation of key inflammatory cytokines. Treatment with JC-171 led to a significant reduction in the production of the pro-inflammatory cytokine interleukin-1β (IL-1β). This was accompanied by the blocking of a pathogenic Th17 response, a key driver of autoimmune inflammation in EAE and multiple sclerosis. frontiersin.org The levels of IL-17A and IL-6, other pro-inflammatory cytokines, were also significantly decreased in the brains of EAE mice treated with a related compound, phycocyanobilin, which acts on similar inflammatory pathways. frontiersin.org
In the case of (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide (JNJ-26070109) , the primary pharmacodynamic biomarker evaluated was the inhibition of gastric acid secretion. The compound's ability to antagonize the CCK2 receptor was directly quantified by measuring the reduction in pentagastrin-stimulated gastric acid output in rats and dogs. nih.govnih.gov This provides a direct measure of the compound's target engagement and physiological effect. The oral effective concentration (EC50) for inhibiting gastric acid secretion was determined to be 1.5 µM in rats and 0.26 µM in dogs. nih.gov
| Compound | Animal Model | Biomarker | Effect | Reference |
|---|---|---|---|---|
| 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Interleukin-1β (IL-1β) production, Pathogenic Th17 response | Significant reduction in IL-1β production and blocking of the Th17 response. | frontiersin.org |
| (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide (JNJ-26070109) | Conscious Rat and Dog Chronic Gastric Fistula Models | Pentagastrin-stimulated gastric acid secretion | Dose-dependent inhibition. Oral EC50 of 1.5 µM (rat) and 0.26 µM (dog). | nih.gov |
Structure Activity Relationship Sar and Rational Molecular Design of N 1 4 Bromophenyl Ethyl 2 Methoxy Benzamide Derivatives
Design and Synthesis of N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide Analogs
The rational design of analogs of the lead compound, this compound, focuses on three primary regions of the molecule: the bromophenyl moiety, the ethyl linker, and the methoxybenzamide core. The synthesis of these analogs typically involves established amide bond formation reactions. nanobioletters.com
Position of the bromine atom: Moving the bromine from the para (4-position) to the ortho (2-position) or meta (3-position) can probe the spatial requirements of the binding pocket.
Replacement with other halogens: Substituting bromine with fluorine, chlorine, or iodine allows for a systematic study of the effect of halogen size and electronegativity.
Introduction of other substituents: Replacing the bromine with various electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., trifluoromethyl, nitro) can provide insights into the electronic requirements for optimal activity. researchgate.net
The synthesis of these analogs often starts with the appropriately substituted bromobenzene (B47551) precursor, which is then elaborated to introduce the ethylamine (B1201723) side chain before coupling with the methoxybenzamide core. nih.govnih.gov
Chain length: Shortening the linker to a methyl group or lengthening it to a propyl or butyl chain can determine the optimal distance between the two aromatic rings.
Introduction of rigidity: Incorporating cyclic structures, such as a cyclopropane (B1198618) ring, within the linker can restrict conformational freedom, which may lead to higher affinity if the constrained conformation is the bioactive one.
Stereochemistry: The ethyl linker contains a chiral center. The synthesis and evaluation of individual enantiomers ((R) and (S)) are crucial, as biological targets are often stereoselective, and one enantiomer may be significantly more active than the other.
The 2-methoxybenzamide (B150088) portion of the molecule also presents opportunities for modification to enhance binding interactions. Key areas for alteration are:
Position of the methoxy (B1213986) group: Moving the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) can explore the preferred location for this hydrogen bond acceptor. nih.gov
Replacement of the methoxy group: Substituting the methoxy group with other functionalities, such as a hydroxyl, ethoxy, or a trifluoromethoxy group, can probe the steric and electronic tolerances at this position.
Modifications to the benzamide (B126) ring: Introducing additional substituents on the benzamide ring can explore further binding interactions. For instance, adding a chlorine atom has been shown to influence the activity of similar benzamide-containing compounds. nih.gov
Comparative Biological Evaluations of Analogs and the Parent Compound
Following the synthesis of a library of analogs, their biological activity is assessed and compared to the parent compound, this compound. The specific biological assays employed will depend on the therapeutic target of interest. For example, if the compounds are being investigated as enzyme inhibitors, in vitro enzyme inhibition assays are conducted to determine parameters like the half-maximal inhibitory concentration (IC50). nih.gov
The data obtained from these evaluations are crucial for establishing a clear SAR. For instance, a hypothetical study might reveal that analogs with a halogen at the 4-position of the phenyl ring are more potent than those with substituents at other positions.
Table 1: Hypothetical Biological Activity of Bromophenyl Moiety Analogs
| Compound | Substituent at 4-position | IC50 (µM) |
| Parent | Br | 5.2 |
| Analog 1 | Cl | 8.1 |
| Analog 2 | F | 12.5 |
| Analog 3 | I | 3.9 |
| Analog 4 | CH3 | 25.6 |
| Analog 5 | OCH3 | 30.1 |
This is a hypothetical data table for illustrative purposes.
Elucidation of Key Structural Features for Desired Activity
By analyzing the comparative biological data, key structural features essential for the desired activity can be identified. This process involves identifying trends in the data. For example, if it is observed that electron-withdrawing groups on the phenyl ring consistently lead to higher potency, this suggests that an electron-poor aromatic ring is favorable for interaction with the target. researchgate.net Similarly, if the (R)-enantiomer is consistently more active than the (S)-enantiomer, it indicates a specific stereochemical requirement for binding.
The elucidation of these key features is fundamental to the iterative process of drug design, allowing for the refinement of the molecular structure to maximize potency and selectivity.
Molecular Docking and Ligand-Target Interaction Modeling
To gain a deeper, three-dimensional understanding of the SAR, molecular docking and ligand-target interaction modeling are employed. amazonaws.com These computational techniques predict the binding mode of the synthesized analogs within the active site of the biological target. nih.gov
The process involves:
Obtaining the 3D structure of the target protein: This is often determined experimentally through X-ray crystallography or NMR spectroscopy, or it can be predicted using homology modeling.
Docking the ligands: The synthesized analogs are computationally placed into the binding site of the target protein in various orientations and conformations. dergipark.org.tr
Scoring and analysis: A scoring function is used to estimate the binding affinity for each pose, and the most favorable binding modes are analyzed. This analysis can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. fip.org
Molecular docking can rationalize the observed SAR. For instance, it might show that the 2-methoxy group of the parent compound acts as a hydrogen bond acceptor with a specific amino acid residue in the target's active site. This would explain why moving or replacing this group could lead to a loss of activity. These computational insights are invaluable for the rational design of the next generation of more effective analogs. nih.gov
Identification of Binding Sites and Modes
Without experimental data, the identification of binding sites and modes for this compound would rely on computational methods such as molecular docking. This technique would involve docking the compound into the binding sites of various potential biological targets.
The 2-methoxy-benzamide moiety is likely to be a key interaction point. The amide group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The methoxy group could also participate in hydrogen bonding or occupy a hydrophobic pocket.
The 4-bromophenyl group offers several potential interactions. The bromine atom is a lipophilic group and can engage in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The phenyl ring itself can form hydrophobic interactions and pi-stacking interactions with aromatic amino acid residues in a protein's binding site.
The chiral center at the ethyl linker suggests that the stereochemistry of the molecule could be crucial for its binding orientation and affinity. One enantiomer may fit more favorably into the binding pocket than the other.
Prediction of Binding Affinities
The binding affinities of this compound derivatives would be predicted using computational techniques like free energy perturbation or molecular mechanics-based methods. These predictions are crucial for prioritizing which derivatives to synthesize and test.
A hypothetical data table illustrating predicted binding affinities for a series of derivatives is presented below. Please note this data is for illustrative purposes and is not based on experimental results.
| Derivative | Modification | Predicted Binding Affinity (ΔG, kcal/mol) |
| Parent Compound | This compound | -8.5 |
| Derivative 1 | Replacement of 4-bromo with 4-chloro | -8.2 |
| Derivative 2 | Replacement of 4-bromo with 4-fluoro | -7.9 |
| Derivative 3 | Replacement of 2-methoxy with 2-hydroxy | -9.1 |
| Derivative 4 | (S)-enantiomer | -9.5 |
| Derivative 5 | (R)-enantiomer | -7.2 |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful tool in lead optimization. A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features required for its biological activity. These features would likely include:
A hydrogen bond donor (from the amide N-H).
A hydrogen bond acceptor (from the amide carbonyl oxygen).
A hydrophobic/aromatic feature (from the 4-bromophenyl ring).
A halogen bond donor (from the bromine atom).
Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new molecules with potentially higher activity. Lead optimization strategies would then focus on modifying the parent compound to better fit the pharmacophore model and to improve its pharmacokinetic properties. This could involve strategies such as bioisosteric replacement of the bromine atom or modification of the methoxy group to enhance target interactions.
QSAR (Quantitative Structure-Activity Relationship) Analysis
QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors.
Key descriptors in a QSAR model for this series might include:
Hydrophobicity: Calculated as logP, which would be influenced by substituents on the phenyl rings.
Electronic properties: Such as the Hammett constant (σ) of substituents, reflecting their electron-donating or withdrawing nature.
Steric parameters: Like molar refractivity (MR) or Taft's steric parameter (Es), which describe the size and shape of substituents.
Topological indices: Which describe the connectivity of the molecule.
A hypothetical QSAR equation might look like:
log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * MR + 2.5
This equation would allow for the prediction of the biological activity (IC50) of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The development of a robust QSAR model requires a training set of compounds with experimentally determined activities.
Below is a hypothetical data table for a QSAR analysis of this compound derivatives. This data is for illustrative purposes only.
| Compound | log(1/IC50) (Experimental) | logP | σ | MR | log(1/IC50) (Predicted) |
| Parent | 5.3 | 4.2 | 0.23 | 1.04 | 5.32 |
| Derivative A | 5.8 | 4.5 | 0.06 | 1.15 | 5.78 |
| Derivative B | 4.9 | 3.8 | 0.45 | 0.98 | 4.95 |
| Derivative C | 6.1 | 4.8 | -0.17 | 1.22 | 6.05 |
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Methodologies for Related Scaffolds
The efficient synthesis of N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide and its analogs is fundamental to unlocking their potential. Future research will likely focus on developing more advanced and versatile synthetic methods for the broader benzamide (B126) scaffold. Modern techniques such as transition-metal-catalyzed C–H functionalization offer powerful tools for creating complex molecular architectures that were previously difficult to access. For instance, high-valent cobalt catalysts have been successfully used for the enantioselective annulation of benzamides to construct biologically relevant chiral isoindolinones. acs.org
Furthermore, the development of one-pot synthesis protocols and the use of continuous flow systems can enhance efficiency and scalability. researchgate.net A novel method for the metal-free oxidative amination of aromatic aldehydes in a continuous flow system has been developed, allowing for the rapid production of corresponding products in good yields. researchgate.net The strategic modification of known drug structures, such as the antiandrogen bicalutamide (B1683754), has led to novel series of phenylsulfonyl-benzamide derivatives with improved properties, demonstrating the power of rational synthetic modification. nih.gov These advanced methodologies will be crucial for generating libraries of related compounds for structure-activity relationship (SAR) studies.
| Synthetic Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Transition-Metal Catalysis | Use of catalysts (e.g., Cobalt, Rhodium) for C-H bond functionalization and annulation reactions of benzamide precursors. | Access to novel, complex, and chiral molecular scaffolds with high selectivity. | acs.org |
| One-Pot Tandem Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates, such as the copper(I)-catalyzed synthesis of quinazolinones from 2-bromobenzamide. | Increased efficiency, reduced waste, and operational simplicity. | researchgate.net |
| Continuous Flow Systems | Performing reactions in a continuously flowing stream rather than a batch, as demonstrated in metal-free oxidative amination. | Improved reaction control, safety, scalability, and faster production times. | researchgate.net |
| Scaffold Hopping/Rational Modification | Designing new scaffolds based on the structures of known active compounds, like modifying bicalutamide to create new anti-prostate cancer agents. | Higher probability of discovering compounds with improved activity and novel mechanisms of action. | researchgate.netnih.gov |
Exploration of this compound in Novel Biological Contexts
The benzamide functional group is a well-established pharmacophore present in numerous approved drugs. Investigating the biological activity of this compound across a range of new targets is a promising research avenue. Structurally related 2-methoxy-benzamide derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory disorders, including multiple sclerosis. nih.govnih.gov
The broader class of benzamide derivatives has demonstrated a wide spectrum of biological activities, including:
Anticancer Activity : Various benzamide derivatives have shown potent antiproliferative effects against multiple cancer cell lines, including gastric, prostate, breast, and colon cancers. nih.govnih.govtandfonline.com Some exert their effects by inducing oxidative stress and apoptosis. nih.gov
Enzyme Inhibition : Benzamides have been designed as inhibitors for various enzymes, such as acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease, mdpi.com protein tyrosine phosphatase 1B (PTP1B) for diabetes, nih.gov and BRAFV600E kinase for melanoma. nih.gov
Antimicrobial Activity : Certain N-benzamide derivatives have shown significant activity against bacterial strains like B. subtilis and E. coli. nanobioletters.com
MicroRNA Inhibition : Recently, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were discovered as small molecule inhibitors of microRNA-21, an oncogenic miRNA, highlighting a novel mechanism for cancer therapy. nih.gov
Given this precedent, this compound warrants screening against these and other emerging biological targets to uncover novel therapeutic applications.
Integration of this compound into Complex Chemical Probes
A chemical probe is a small molecule designed with high potency and selectivity for a specific biological target, used to interrogate its function in cellular or physiological systems. The this compound scaffold could serve as an excellent starting point for the development of such probes. Through structural optimization, a potent and selective ligand for a target of interest can be developed. nih.gov
The development process for a chemical probe often involves:
Hit Identification : Identifying an initial compound that interacts with the target, which could be this compound itself.
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs to improve potency and selectivity.
Functionalization : Incorporating a reporter group (e.g., a fluorescent dye, biotin) or a reactive group (e.g., a photoaffinity label) to enable visualization or identification of the target protein.
The bromophenyl group within the molecule is particularly advantageous, as it can serve as a chemical handle for modification via palladium-catalyzed cross-coupling reactions, facilitating the attachment of necessary functionalities for a probe. A successful example is PFI-1, a chemical probe for the BET family of bromodomains, which was developed from a fragment-based screening hit. nih.gov By following a similar path, this compound could be transformed into a valuable tool for basic research.
Strategic Design of Next-Generation Benzamide-Based Agents
The design of future therapeutic agents based on the this compound scaffold will be heavily influenced by rational, structure-based design and advanced computational methods. acs.org By combining synthetic chemistry with computational modeling, researchers can accelerate the discovery of new drug candidates with optimized properties.
Key strategies include:
Computational Screening : Employing techniques like virtual screening and molecular docking to identify promising derivatives and predict their binding modes with biological targets. nih.govnih.govunibas.it
3D-QSAR and Pharmacophore Modeling : Developing quantitative structure-activity relationship (QSAR) models to understand the structural features required for biological activity, guiding the design of more potent compounds. nih.gov
Machine Learning (ML) : Using ML models trained on experimental or computationally predicted data to prioritize the synthesis of new compounds from large virtual libraries, saving time and resources. acs.org
Bioisosteric Replacement : Strategically replacing parts of the molecule with other chemical groups that retain or enhance biological activity while improving pharmacokinetic properties. nih.gov
These approaches have been successfully used to develop novel benzamide derivatives as glucokinase activators for diabetes, nih.gov BRAFV600E inhibitors, nih.gov and PTP1B inhibitors. nih.gov Applying these strategies to the this compound core could lead to the discovery of next-generation agents with superior efficacy and safety profiles.
| Design Strategy | Methodology | Objective | Reference |
|---|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Docking large libraries of compounds into the 3D structure of a biological target. | To identify novel chemical scaffolds with potential inhibitory activity. | nih.gov |
| 3D-QSAR Modeling | Correlating the 3D structural properties of molecules with their biological activity to build a predictive model. | To guide the design of new derivatives with enhanced potency. | nih.gov |
| Pharmacophore Hypothesis | Identifying the essential 3D arrangement of functional groups required for binding to a target. | To design novel molecules that fit the required spatial and chemical features for activity. | nih.gov |
| Machine Learning & FEP+ | Using ML models trained with potencies predicted by Free Energy Perturbation (FEP+) calculations. | To efficiently guide synthetic priority across large virtual chemical libraries. | acs.org |
Collaborative Research Opportunities and Interdisciplinary Applications
The full potential of this compound can only be realized through synergistic collaborations across multiple scientific disciplines. The complexity of modern drug discovery and chemical biology necessitates a team-based approach, integrating expertise from various fields.
Chemistry and Biology : Synthetic chemists can create libraries of analogs based on computational predictions, which are then tested by pharmacologists and cell biologists to determine their biological activity and mechanism of action. nih.gov
Academia and Industry : Partnerships between academic institutions, which often excel in basic research and target discovery, and pharmaceutical companies, with their expertise in drug development and clinical trials, can accelerate the translation of promising compounds from the lab to the clinic.
Interdisciplinary Applications : The versatile benzamide scaffold suggests potential applications in diverse fields. For example, by incorporating radioisotopes, derivatives could be developed as imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), similar to radioiodinated benzamides designed for melanoma imaging. evitachem.com This opens up possibilities in diagnostics and personalized medicine.
Such interdisciplinary efforts will be essential to navigate the path from initial discovery to a potential clinical candidate or a widely used research tool, ultimately maximizing the scientific and therapeutic value of the this compound scaffold.
Q & A
Q. What are optimized synthetic routes for N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 1-(4-bromophenyl)ethylamine. A two-step approach is recommended:
Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane (DCM) at 0–5°C for 1–2 hours .
Amide bond formation : React the activated intermediate with 1-(4-bromophenyl)ethylamine under nitrogen at room temperature for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >70% purity. For higher yields (>85%), microwave-assisted synthesis (100°C, 30 min) reduces side-product formation .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : NMR (CDCl) shows characteristic peaks:
- δ 7.45–7.35 (m, 4H, aromatic H from 4-bromophenyl), δ 6.95–6.85 (m, 3H, methoxy-substituted benzamide), δ 5.25 (q, 1H, CH from ethyl group), δ 3.85 (s, 3H, OCH) .
- NMR confirms the amide carbonyl at δ 168–170 ppm.
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity. The molecular ion [M+H] appears at m/z 348.1 .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on HeLa or HEK293 cells) to establish baseline toxicity (IC values). For antimicrobial screening, use microbroth dilution against S. aureus and E. coli (MIC determination). Antiparasitic activity against Trypanosoma brucei can be tested using resazurin-based viability assays at 10–100 µM concentrations .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystallize the compound via slow evaporation in ethanol/dichloromethane (1:1). Key parameters:
- Torsion angles : The dihedral angle between the benzamide and 4-bromophenyl groups typically ranges 45–60°, indicating restricted rotation.
- Hydrogen bonding : Intra- and intermolecular interactions (e.g., N–H···O=C) stabilize the crystal lattice, as observed in similar benzamides (e.g., N-(4-Methoxyphenyl) derivatives) .
- Data interpretation : Use software like Olex2 or SHELX to refine structures. Compare bond lengths (C–Br: ~1.89 Å) and angles with DFT-calculated models .
Q. What strategies address conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation. Poor in vivo activity may stem from rapid clearance (e.g., t <30 min in rat plasma) .
- Solubility limitations : Use logP calculations (predicted ~3.5) and experimental shake-flask methods to identify formulation adjuvants (e.g., cyclodextrins for aqueous solubility enhancement).
- Target engagement : Employ SPR (surface plasmon resonance) to measure binding affinity to proposed targets (e.g., enzymes like polyglutamine aggregation inhibitors) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., T. brucei’s trypanothione reductase). Focus on substituent effects:
- Electron-withdrawing groups (e.g., -NO) at the benzamide para-position improve binding energy (ΔG ≤ -8.5 kcal/mol) .
- Bulkier groups (e.g., trifluoromethyl) reduce off-target interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. Monitor RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time) .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns or integrations?
- Methodological Answer :
- Dynamic effects : Restricted rotation of the 4-bromophenyl group causes diastereotopic splitting of ethyl protons. Variable-temperature NMR (25–60°C) can coalesce peaks, confirming rotational barriers .
- Impurity interference : Compare with LC-MS data. For example, residual DMF from synthesis may appear as δ 2.7–2.9 (singlet) in NMR .
Q. How to reconcile discrepancies between predicted and observed logP values?
- Methodological Answer :
- Experimental validation : Use shake-flask partitioning (octanol/water). Predicted logP (e.g., via ChemAxon) often overestimates hydrophobicity due to unaccounted hydrogen bonding (e.g., methoxy group reduces logP by ~0.5 units) .
- QSAR adjustments : Incorporate Hammett σ values for substituents (e.g., -Br: σ = +0.23) to refine computational models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
